

"1-(Oxolane-3-carbonyl)azetidin-3-ol"

physicochemical properties (solubility, stability)

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Compound of Interest

Compound Name: 1-(Oxolane-3-carbonyl)azetidin-3-ol

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Physicochemical Properties of 1-(Oxolane-3-carbonyl)azetidin-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental solubility and stability data for **1-(Oxolane-3-carbonyl)azetidin-3-ol** are not publicly available. This guide provides a comprehensive overview of its expected physicochemical properties based on the characteristics of its structural components—an azetidine ring, a hydroxyl group, an amide linkage, and an oxolane (tetrahydrofuran) ring. The experimental protocols provided are standard methodologies for characterizing such small molecules.

Executive Summary

1-(Oxolane-3-carbonyl)azetidin-3-ol is a novel small molecule with potential applications in drug discovery. Its physicochemical properties, particularly solubility and stability, are critical determinants of its suitability as a drug candidate. This technical guide consolidates the theoretical and practical aspects of these properties, providing a framework for its empirical evaluation. The molecule incorporates both polar (hydroxyl, amide, ether) and non-polar (aliphatic rings) functionalities, suggesting a nuanced solubility and stability profile. Understanding these characteristics is paramount for formulation development, pharmacokinetic assessment, and overall drugability.

Predicted Physicochemical Properties

The structure of **1-(Oxolane-3-carbonyl)azetidin-3-ol** suggests a balance of hydrophilicity and lipophilicity. The azetidin-3-ol and oxolane moieties contribute polar characteristics conducive to aqueous solubility, while the overall compact, cyclic structure may influence crystal lattice energy and, consequently, solubility.

Solubility Profile

The presence of a hydroxyl group and an amide linkage, which can act as hydrogen bond donors and acceptors, is expected to confer some degree of aqueous solubility.^{[1][2]} Simple amides with five or fewer carbon atoms are generally soluble in water.^[1] The ether oxygen in the oxolane ring can also accept hydrogen bonds, further contributing to potential aqueous solubility. However, the two saturated heterocyclic rings also introduce lipophilic character. Therefore, the aqueous solubility is likely to be moderate and pH-dependent to some extent, although the molecule lacks strongly acidic or basic centers. Solubility in polar organic solvents like DMSO and ethanol is expected to be high.

Table 1: Predicted Solubility of **1-(Oxolane-3-carbonyl)azetidin-3-ol** in Various Solvents

Solvent Type	Examples	Predicted Solubility	Rationale
Aqueous Buffers	Phosphate-Buffered Saline (PBS)	Moderate	Presence of multiple hydrogen bond donors and acceptors.[1]
Polar Aprotic Solvents	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	High	Capable of disrupting intermolecular hydrogen bonds and solvating polar functional groups.
Polar Protic Solvents	Ethanol, Methanol	High	Ability to engage in hydrogen bonding with the solute.
Non-polar Solvents	Hexanes, Toluene	Low	The molecule's polarity is likely too high for significant solubility in non-polar media.

Stability Profile

Azetidine, the smallest nitrogen-containing saturated heterocycle, possesses reasonable chemical stability.[3] The amide bond is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, a process that is often slow at physiological pH.[4] The ether linkage in the oxolane ring is typically stable to a wide range of chemical conditions. Forced degradation studies on similar azetidine-containing molecules have shown that amide bond hydrolysis and reactions involving the azetidine ring can be potential degradation pathways under stress conditions.[5][6]

Table 2: Predicted Stability of **1-(Oxolane-3-carbonyl)azetidin-3-ol** under Stress Conditions

Stress Condition	Predicted Stability	Potential Degradation Pathway
Acidic (e.g., 0.1 M HCl)	Moderate to Low	Hydrolysis of the amide bond. [5] [6]
Basic (e.g., 0.1 M NaOH)	Moderate to Low	Hydrolysis of the amide bond. [5] [6]
Oxidative (e.g., H ₂ O ₂)	Moderate	Oxidation of the secondary alcohol or other susceptible sites.
Photolytic (e.g., UV/Vis light)	High	The molecule lacks significant chromophores, suggesting good photostability.
Thermal	High	Stable at typical storage and handling temperatures.

Experimental Protocols

To empirically determine the solubility and stability of **1-(Oxolane-3-carbonyl)azetidin-3-ol**, the following detailed experimental protocols are recommended.

Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the gold standard.[\[7\]](#)[\[8\]](#)

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of solid **1-(Oxolane-3-carbonyl)azetidin-3-ol** to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.[\[9\]](#)
- **Equilibration:** Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[\[9\]](#)

- **Phase Separation:** Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 μm PVDF).[8]
- **Quantification:** Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[7][10]
- **Data Analysis:** Construct a calibration curve using standards of known concentrations to quantify the compound in the filtrate. The solubility is reported in units such as $\mu\text{g/mL}$ or μM .

Kinetic Solubility Assay (Nephelometry)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock, which is relevant for early drug discovery screening.[11][12]

Methodology:

- **Stock Solution Preparation:** Prepare a high-concentration stock solution of **1-(Oxolane-3-carbonyl)azetidin-3-ol** in DMSO (e.g., 10 mM).
- **Serial Dilution:** In a microplate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS, pH 7.4).[11]
- **Incubation:** Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
- **Measurement:** Measure the light scattering of the solutions in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated compound.[13]
- **Data Analysis:** Plot the scattered light intensity against the compound concentration. The concentration at which a significant increase in scattering is observed is reported as the kinetic solubility.[11]

Chemical Stability Assay (Forced Degradation)

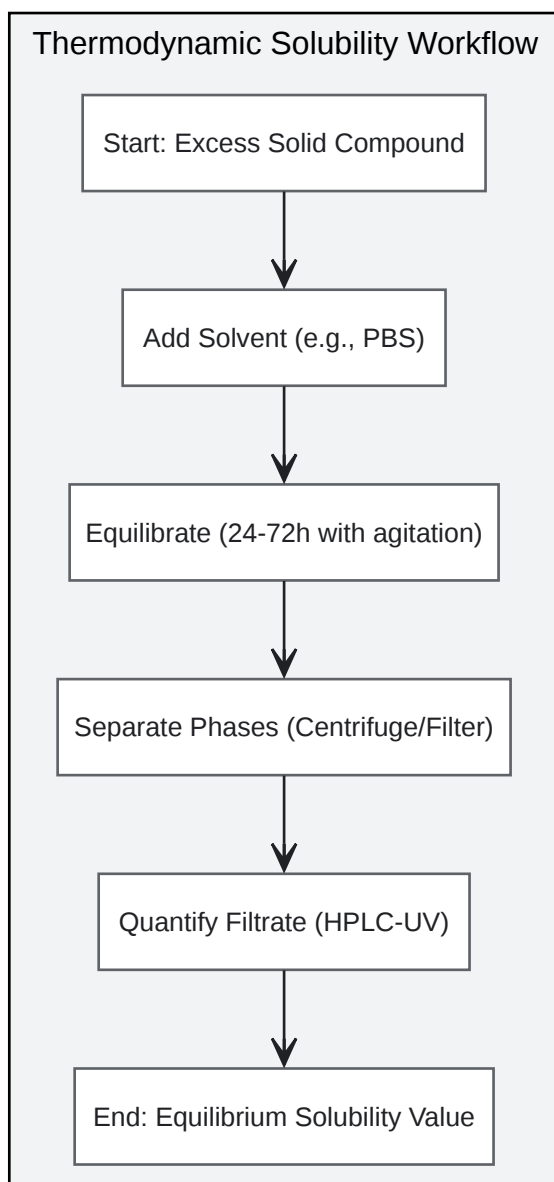
Forced degradation studies are conducted to identify potential degradation products and pathways and to develop stability-indicating analytical methods.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Methodology:

- **Stress Conditions:** Expose solutions of **1-(Oxolane-3-carbonyl)azetidin-3-ol** to various stress conditions as outlined in Table 2 (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, light exposure) at a controlled temperature (e.g., 50°C) for a defined period (e.g., up to 72 hours). [\[17\]](#)[\[18\]](#)
- **Time-Point Sampling:** At specified time points (e.g., 0, 4, 8, 24, 48, 72 hours), withdraw aliquots of the stressed samples.
- **Sample Quenching:** Neutralize the acidic and basic samples and dilute all samples to stop the degradation process.
- **Analysis:** Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with a photodiode array detector or mass spectrometry) to separate the parent compound from any degradation products.
- **Data Analysis:** Quantify the amount of the parent compound remaining at each time point. The stability is often reported as the percentage of the compound remaining. The degradation rate constant and half-life can also be calculated.

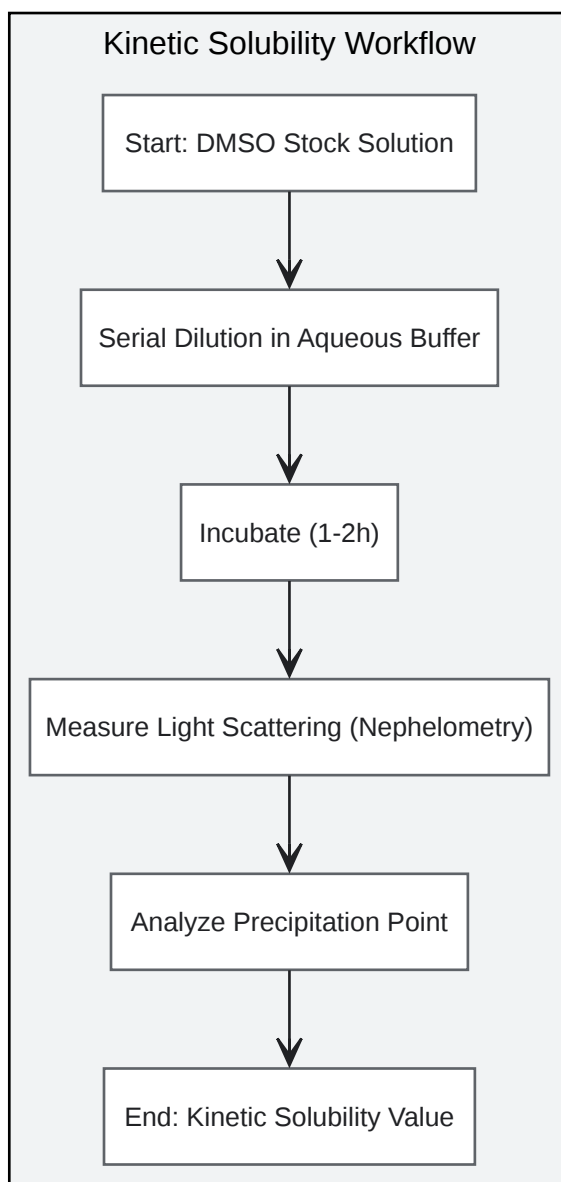
Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.



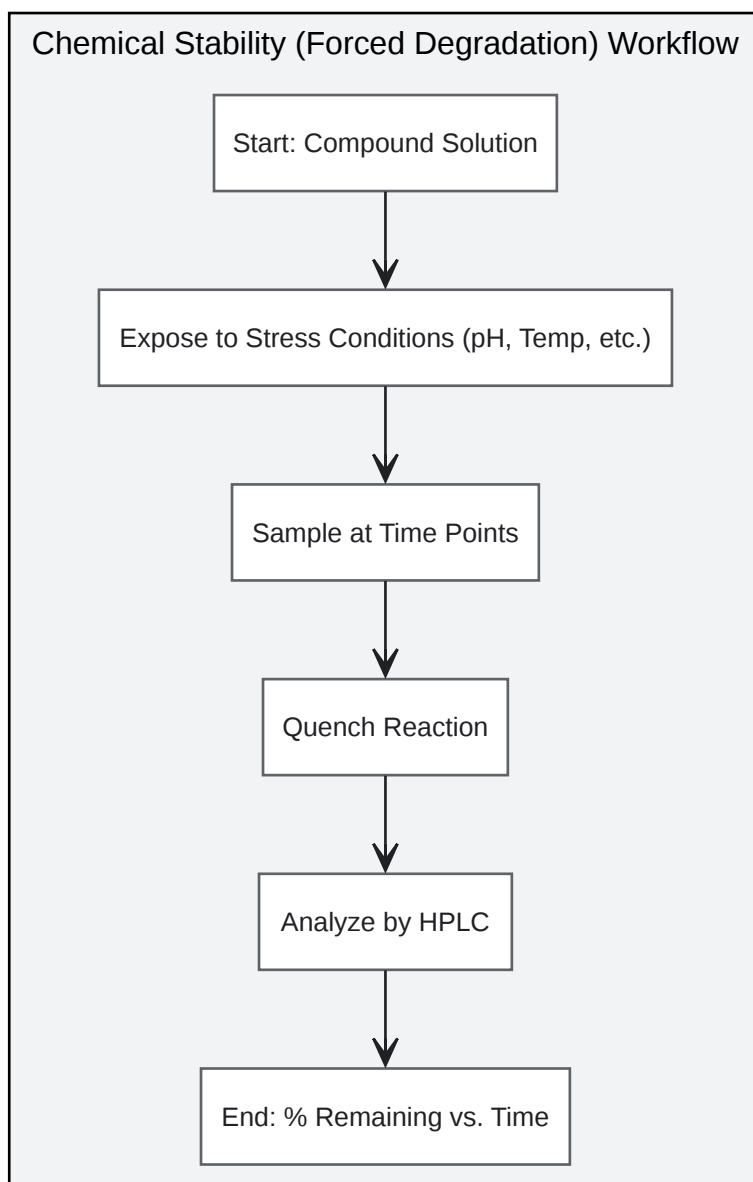
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Caption: Thermodynamic Solubility Assay Workflow.



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Caption: Kinetic Solubility Assay Workflow.



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Caption: Chemical Stability Assay Workflow.

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